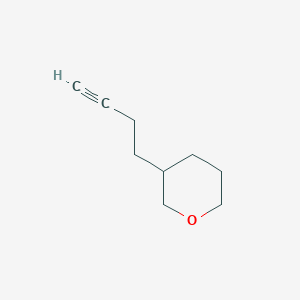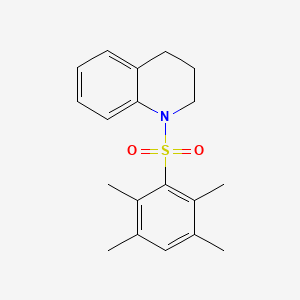![molecular formula C17H19NaO4 B13578829 Sodium2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13578829.png)
Sodium2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate is a synthetic organic compound with a molecular formula of C17H19NaO4 This compound is known for its unique structure, which includes an oxirane ring and an ethynyl group attached to a phenoxy hexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate typically involves the following steps:
Formation of the Phenoxy Hexyl Chain: The initial step involves the reaction of 4-ethynylphenol with 1-bromohexane in the presence of a base such as potassium carbonate to form 4-ethynylphenoxyhexane.
Epoxidation: The next step is the epoxidation of the hexyl chain. This is achieved by reacting the phenoxyhexane derivative with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the oxirane ring.
Carboxylation: The final step involves the carboxylation of the oxirane ring. This is done by reacting the epoxide with carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxylate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Diols.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase I (CPT1).
Pathways: It inhibits the oxidation of long-chain fatty acids, leading to alterations in cellular energy metabolism and lipid homeostasis.
Vergleich Mit ähnlichen Verbindungen
Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate can be compared with other similar compounds, such as:
Etomoxir: Sodium 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate, which also inhibits CPT1 and affects fatty acid metabolism.
Clomoxir: 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, another CPT1 inhibitor with similar metabolic effects.
Uniqueness:
- The presence of the ethynyl group in Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate provides unique chemical reactivity and potential for further functionalization compared to its analogs.
Eigenschaften
Molekularformel |
C17H19NaO4 |
|---|---|
Molekulargewicht |
310.32 g/mol |
IUPAC-Name |
sodium;2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C17H20O4.Na/c1-2-14-7-9-15(10-8-14)20-12-6-4-3-5-11-17(13-21-17)16(18)19;/h1,7-10H,3-6,11-13H2,(H,18,19);/q;+1/p-1 |
InChI-Schlüssel |
IWVSAPIHJZNJOA-UHFFFAOYSA-M |
Kanonische SMILES |
C#CC1=CC=C(C=C1)OCCCCCCC2(CO2)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)
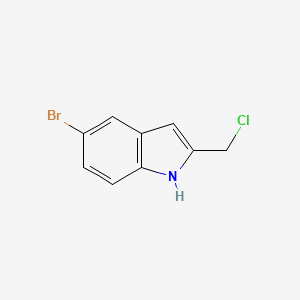
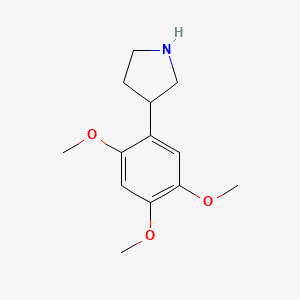
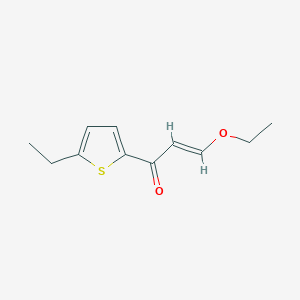
![3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid](/img/no-structure.png)
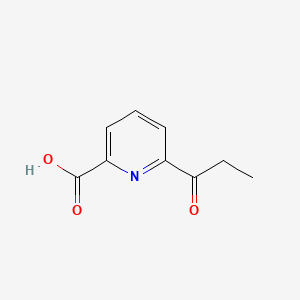
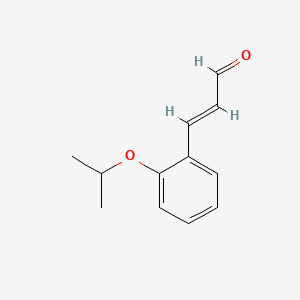
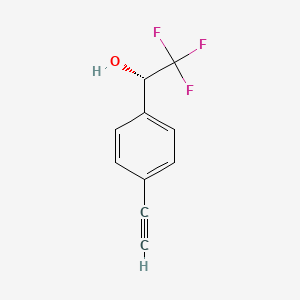
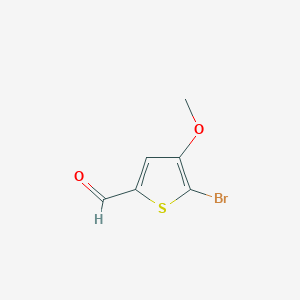
![2-(Benzo[b]thiophen-2-yl)morpholine](/img/structure/B13578788.png)
